molecular formula C15H11ClN2O B14454132 2-Benzofurancarboximidamide, N-(4-chlorophenyl)- CAS No. 72583-94-9

2-Benzofurancarboximidamide, N-(4-chlorophenyl)-

Cat. No.: B14454132
CAS No.: 72583-94-9
M. Wt: 270.71 g/mol
InChI Key: XQOZNBFNOKYOLQ-UHFFFAOYSA-N
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Description

2-Benzofurancarboximidamide, N-(4-chlorophenyl)- is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a carboximidamide group and a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboximidamide, N-(4-chlorophenyl)- typically involves the condensation of benzofuran-2-carboxylic acid with 4-chlorophenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboximidamide, N-(4-chlorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzofurancarboximidamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboximidamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboximidamide, N-(4-chlorophenyl)- is unique due to its specific combination of a benzofuran ring and a carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

72583-94-9

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

N'-(4-chlorophenyl)-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C15H11ClN2O/c16-11-5-7-12(8-6-11)18-15(17)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H2,17,18)

InChI Key

XQOZNBFNOKYOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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